N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Description
N-(5-Chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative featuring a rigid bicyclo[2.2.1]heptane scaffold. The core structure is substituted with three methyl groups (positions 4, 7, and 7), a ketone at position 3, and a carboxamide group linked to a 5-chloropyridin-2-yl moiety. This compound is structurally distinct due to the combination of a bicyclic framework and a heteroaromatic pyridine ring, which may influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-14(2)15(3)6-7-16(14,8-11(15)20)13(21)19-12-5-4-10(17)9-18-12/h4-5,9H,6-8H2,1-3H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGVZEXNARTZPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=NC=C(C=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[221]heptane-1-carboxamide typically involves multiple steps One common route starts with the preparation of the bicyclo[22The reaction conditions often involve the use of strong bases and organic solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s biological activity.
Substitution: This reaction can replace one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying the function of chemokine receptors.
Medicine: It has potential as a therapeutic agent for treating diseases involving chemokine receptors, such as cancer and inflammatory conditions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by selectively binding to chemokine receptors, particularly CXCR2. This binding inhibits the receptor’s interaction with its natural ligands, thereby blocking downstream signaling pathways involved in cell migration and inflammation. This mechanism makes it a promising candidate for treating diseases characterized by excessive cell migration, such as cancer metastasis .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on variations in the bicyclic core, substituents, or aromatic moieties. Key comparisons are outlined below:
Bicyclo[2.2.1]heptane Derivatives with Aromatic Carboxamide Groups
Key Observations :
- Methoxy or vinyl substituents on the aromatic moiety (as in ) alter electronic properties and reactivity. For example, the methoxy group increases electron density, while the vinyl group enables cross-linking in polymers.
Pyrazole-Based Carboxamides
describes carboxamide derivatives with pyrazole rings (e.g., compounds 3a–3p). While structurally distinct from the bicyclic target compound, these analogs highlight the role of chlorine and methyl groups in modulating properties:
Key Observations :
- Chlorine atoms and aryl substituents significantly increase melting points (e.g., 3b vs. 3a), likely due to enhanced intermolecular interactions.
Reactivity
- The 3-oxo group in the bicyclic core may participate in keto-enol tautomerism, influencing reactivity.
- The 5-chloropyridin-2-yl group is electron-deficient, making it susceptible to nucleophilic aromatic substitution under specific conditions.
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
